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molecular formula C10H9N3O2S B8414880 1,4-Dihydro-2H-3-thia-2,4,5-triaza-phenanthrene 3,3-dioxide

1,4-Dihydro-2H-3-thia-2,4,5-triaza-phenanthrene 3,3-dioxide

Cat. No. B8414880
M. Wt: 235.26 g/mol
InChI Key: NESUBQPMEFTEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102688B2

Procedure details

7-Aminomethyl-quinolin-8-amine (Intermediate 211) (50 mg, 0.29 mmol) and 1-(1H-imidazole-1-sulfonyl)-3-methyl-1H-imidazol-3-ium; trifluoromethanesulfonate (157 mg, 0.43 mmol) in MeCN (5 ml) was stirred at room temperature for 18 h. The reaction mixture was concentrated in vacuo. The crude residue was purified by preparative HPLC (basic conditions) to give the title compound (4.5 mg, 6%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(1H-imidazole-1-sulfonyl)-3-methyl-1H-imidazol-3-ium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
157 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
6%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[C:12]([NH2:13])=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1.N1([S:19](N2C=C[N+](C)=C2)(=[O:21])=[O:20])C=CN=C1.FC(F)(F)S([O-])(=O)=O>CC#N>[CH2:2]1[C:3]2[CH:4]=[CH:5][C:6]3[C:11](=[N:10][CH:9]=[CH:8][CH:7]=3)[C:12]=2[NH:13][S:19](=[O:21])(=[O:20])[NH:1]1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
NCC1=CC=C2C=CC=NC2=C1N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=CC=C2C=CC=NC2=C1N
Step Three
Name
1-(1H-imidazole-1-sulfonyl)-3-methyl-1H-imidazol-3-ium
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)S(=O)(=O)N1C=[N+](C=C1)C
Step Four
Name
Quantity
157 mg
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by preparative HPLC (basic conditions)

Outcomes

Product
Name
Type
product
Smiles
C1NS(NC=2C3=NC=CC=C3C=CC12)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 mg
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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